2-(2-Methylphenoxy)propanoyl chloride
Description
2-(2-Methylphenoxy)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a 2-methylphenoxy group. This compound is highly reactive due to the presence of the electrophilic carbonyl chloride (-COCl) group, making it a valuable intermediate in organic synthesis, particularly for forming esters, amides, or other derivatives via nucleophilic substitution .
Properties
IUPAC Name |
2-(2-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULJDOZDDVXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566868 | |
| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63986-71-0 | |
| Record name | 2-(2-Methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The most common and industrially relevant method for preparing 2-(2-methylphenoxy)propanoyl chloride is the reaction of 2-(2-methylphenoxy)propanoic acid with thionyl chloride (SOCl₂). This method is widely used for converting carboxylic acids to their corresponding acyl chlorides due to its efficiency and relatively mild conditions.
Reaction Scheme
$$
\text{2-(2-Methylphenoxy)propanoic acid} + \text{SOCl}2 \rightarrow \text{2-(2-Methylphenoxy)propanoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions and Details
- Reagents: 2-(2-methylphenoxy)propanoic acid and thionyl chloride in molar excess (typically 1.1 to 1.5 equivalents of SOCl₂).
- Solvent: Anhydrous conditions are preferred; solvents such as dichloromethane or toluene can be used to facilitate the reaction.
- Temperature: The reaction is generally carried out at reflux temperature of the solvent or between 60°C and 80°C to control the reaction rate and avoid decomposition.
- Duration: Reaction times vary from 1 to 5 hours depending on scale and conditions.
- Workup: Excess thionyl chloride and gaseous byproducts (SO₂ and HCl) are removed by distillation or under reduced pressure. The crude acyl chloride is purified by distillation or recrystallization if necessary.
Advantages
- High yield (often >90%).
- Straightforward procedure with commercially available reagents.
- Scalable for industrial production.
Notes
- Strict exclusion of moisture is critical to prevent hydrolysis of the acyl chloride back to the acid.
- The reaction produces corrosive gases (SO₂ and HCl), requiring appropriate ventilation and scrubbing systems in industrial setups.
Preparation via Chlorination of Alkyl 2-Lactates (Thionyl Chloride Route)
Method Overview
An alternative approach involves the chlorination of alkyl 2-lactates (esters of 2-(2-methylphenoxy)propanoic acid) with thionyl chloride, as described in patent literature for related compounds. This method can yield racemic or optically active alkyl 2-chloropropionates, which can be further converted to the target acyl chloride.
Key Features
- Stepwise Reaction: The process involves formation of a chlorosulphinate intermediate followed by thermal decomposition to the acyl chloride.
- Reaction Control: Gradual addition of alkyl lactate to thionyl chloride with an organic base (e.g., pyridine) to maintain molar excess of SOCl₂ and control temperature below 80°C.
- Duration: Heating for 2 to 10 hours to complete the reaction.
- Purification: Distillation and alkaline scrubbing to remove impurities.
Industrial Relevance
- Enables preparation of optically active acyl chlorides.
- High yields (>95%) reported.
- Suitable for large-scale synthesis with controlled stereochemistry.
Synthesis via Esterification Followed by Chlorination
Method Overview
This two-step method involves first synthesizing 2-(2-methylphenoxy)propanoic acid or its ester, followed by chlorination to the acyl chloride.
Step 1: Synthesis of 2-(2-Methylphenoxy)propanoic Acid
- React o-cresol (2-methylphenol) with sodium 2-chloropropionate in refluxing toluene with sodium hydroxide.
- Azeotropic removal of water drives the reaction.
- Acidification and extraction yield the acid with good purity.
Step 2: Conversion to Acyl Chloride
- The acid is then treated with thionyl chloride under anhydrous conditions as described above.
Advantages
- Allows preparation of the acid intermediate in high purity.
- Well-documented procedure with reproducible yields.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(2-Methylphenoxy)propanoic acid | Thionyl chloride, reflux, anhydrous solvent | >90 | Most common, industrially preferred |
| 2 | Alkyl 2-lactate ester | Thionyl chloride, organic base, 60-80°C, 2-10 h | >95 | Enables stereochemical control |
| 3 | o-Cresol + sodium 2-chloropropionate → acid → thionyl chloride | Multi-step, reflux, acidification, chlorination | 70-85 | Useful for acid intermediate synthesis |
Research Findings and Practical Considerations
- Reaction Monitoring: The progress of chlorination can be monitored by gas evolution (SO₂ and HCl) and disappearance of acid functional group via IR spectroscopy.
- Purity: The acyl chloride product is sensitive to moisture and should be stored under inert atmosphere.
- Safety: Handling of thionyl chloride requires strict safety protocols due to its corrosive and toxic nature.
- Scale-Up: Industrial processes incorporate scrubbing systems for gaseous byproducts and use continuous addition techniques to control exothermicity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reaction with amines to form amides.
- Reaction with alcohols to form esters.
-
Hydrolysis:
- Reaction with water to form the corresponding carboxylic acid and hydrochloric acid.
-
Reduction:
- Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Amines: Used in the formation of amides under mild conditions.
Alcohols: React with the acyl chloride in the presence of a base like pyridine to form esters.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Reducing Agents: Such as LiAlH4, used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(2-Methylphenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(2-methylphenoxy)propanoic acid with thionyl chloride or oxalyl chloride. This process not only yields the desired acyl chloride but also provides insights into its structural characteristics through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactivity
As an acyl chloride, 2-(2-Methylphenoxy)propanoyl chloride can undergo several important chemical reactions:
- Formation of Esters : Reacting with alcohols leads to the formation of esters.
- Formation of Amides : When reacted with amines, it produces amides.
- Hydrolysis : It can react with water or alcohols to generate the corresponding carboxylic acids.
The general reaction for these transformations can be represented as follows:where represents the 2-(2-Methylphenoxy)propanoyl group and denotes a nucleophile such as an alcohol or amine.
While comprehensive case studies specifically focusing on 2-(2-Methylphenoxy)propanoyl chloride are scarce, related research indicates its potential utility in various contexts:
- A study by Trofimov et al. details the synthesis and characterization of this compound, highlighting its chemical properties and potential applications in organic synthesis.
- The broader category of chlorinated phenolic compounds has been extensively studied for their environmental impact and degradation pathways, providing a context for understanding how similar structures behave in biological systems .
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. The compound’s ability to form stable acyl derivatives makes it valuable in synthetic chemistry.
Comparison with Similar Compounds
Structural Differences and Reactivity
The reactivity and applications of acyl chlorides are heavily influenced by substituents on the aromatic ring and the propanoyl backbone. Key structural analogs include:
Key Observations :
- Electron-withdrawing substituents (e.g., Cl) increase the electrophilicity of the carbonyl chloride, enhancing reactivity toward nucleophiles .
- Bulkier groups (e.g., naphthyl) may sterically hinder reactions but improve stability for storage .
- Methyl groups on the backbone (e.g., 2-methyl-2-phenylpropanoyl chloride) can alter solubility and steric effects in synthetic pathways .
Market and Supplier Landscape
Specialized analogs (e.g., 2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride) have up to nine suppliers, indicating niche but consistent demand in research and industrial applications .
Biological Activity
2-(2-Methylphenoxy)propanoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 212.67 g/mol. This compound is characterized by its chlorinated acyl chloride structure, which is commonly utilized in various chemical syntheses. The unique structure includes a propanoyl group linked to a 2-methylphenoxy moiety, suggesting potential applications in organic synthesis and biological activity.
The compound is an acyl chloride, which can readily undergo nucleophilic acyl substitution reactions, making it versatile in synthetic organic chemistry. It can react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. The general reaction scheme can be represented as follows:
where represents the 2-methyl-2-(2-methylphenoxy)propanoyl group, and is the nucleophile.
Research indicates that compounds similar to 2-(2-Methylphenoxy)propanoyl chloride may exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Some phenoxyacetic acid derivatives have demonstrated antimicrobial properties. The presence of the chlorinated phenoxy group may enhance this activity by affecting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.
- Herbicidal Properties : Compounds like mecoprop, which share structural similarities, are known herbicides that act by disrupting plant growth hormone activity. This suggests that 2-(2-Methylphenoxy)propanoyl chloride could possess similar herbicidal properties due to its structural characteristics .
Toxicological Profile
The toxicological data for 2-(2-Methylphenoxy)propanoyl chloride is limited; however, related compounds indicate potential hazards:
- Acute Toxicity : Similar phenoxy compounds have been classified as harmful if swallowed and toxic upon skin contact. It is crucial to handle these compounds with care to prevent exposure .
- Environmental Impact : The environmental persistence of related compounds raises concerns regarding their impact on aquatic life. Studies have shown that such compounds can be very toxic to aquatic organisms, necessitating careful management of their use .
Synthesis and Characterization
A notable study by Trofimov et al. describes the synthesis of 2-(2-Methylphenoxy)propanoyl chloride through the acylation of 2-methylphenol with isobutyric acid using thionyl chloride as a dehydrating agent. The synthesized product was characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.
Adsorption Studies
Research on the adsorption behavior of phenoxyacid compounds on clay surfaces indicates that structural modifications in compounds like 2-(2-Methylphenoxy)propanoyl chloride can significantly affect their environmental fate and transport. This study highlights the importance of understanding how structural features influence biological activity and environmental interactions .
Comparative Analysis
Here’s a comparison table highlighting structural analogs and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-2-(4-methylphenoxy)propanoyl chloride | Contains a para-substituted phenoxy group | |
| 4-Methyl-4-(4-methylphenoxy)butanoyl chloride | Larger aliphatic chain | |
| 3-Methyl-3-(3-methylphenoxy)butanoyl chloride | Different position of methyl substitution |
The ortho-substitution pattern on the phenoxy ring in 2-(2-Methylphenoxy)propanoyl chloride may impart distinct steric and electronic properties compared to its para-substituted counterparts, potentially influencing its reactivity and biological activity differently than similar compounds.
Q & A
Q. What emergency protocols are critical for accidental exposure to 2-(2-Methylphenoxy)propanoyl chloride?
- Methodological Answer : Immediate actions include:
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Skin contact : Remove contaminated clothing; rinse with water for 15 minutes; apply 1% acetic acid to neutralize residual chloride.
- Eyes : Irrigate with saline solution; consult ophthalmology for corneal damage assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
